t-Butyltoluenediamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

133639-32-4 |

|---|---|

分子式 |

C11H18N2 |

分子量 |

178.27 g/mol |

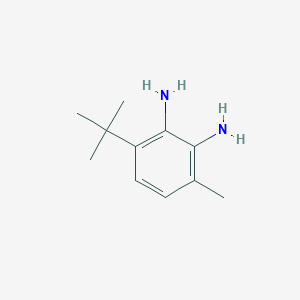

IUPAC名 |

3-tert-butyl-6-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,12-13H2,1-4H3 |

InChIキー |

ZYCRBOCGBKATBL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C)N)N |

正規SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C)N)N |

同義語 |

1,2-Benzenediamine, 3-(1,1-dimethylethyl)-6-methyl- |

製品の起源 |

United States |

Q & A

Q. What are the established synthetic routes for t-Butyltoluenediamine, and how can reaction conditions be systematically optimized for improved yield and purity?

-

Methodological Answer : Begin with a literature review to identify existing synthetic pathways (e.g., alkylation of toluenediamine with tert-butyl halides or Friedel-Crafts alkylation). Key variables to optimize include temperature, solvent polarity, catalyst loading, and reaction time. Use fractional factorial design to isolate critical factors affecting yield. Monitor purity via HPLC or GC-MS, ensuring calibration with certified reference standards. Report yield and purity metrics in triplicate to assess reproducibility .

-

Example Table :

| Synthetic Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Alkylation | AlCl₃ | DCM | 0-5 | 68 | 98.5% |

| Friedel-Crafts | H₂SO₄ | Toluene | 25 | 72 | 97.8% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use NMR (¹H/¹³C) for structural elucidation, focusing on tert-butyl group signals (δ 1.3 ppm for CH₃ protons). Pair with FT-IR to confirm amine functional groups (N-H stretch ~3300 cm⁻¹). For quantification, employ HPLC with a C18 column and UV detection at 254 nm. Validate methods using spiked samples to ensure linearity (R² > 0.99) and recovery rates (95–105%) .

Q. How can researchers conduct a comprehensive literature review to identify gaps in this compound research?

- Methodological Answer : Start with specialized databases (SciFinder, Web of Science) using keywords like "this compound synthesis" or "spectroscopic characterization." Filter results to review articles and high-impact journals. Use citation chaining to trace seminal studies. Tabulate conflicting data (e.g., melting points, reactivity) to highlight unresolved questions .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?

- Methodological Answer : Conduct controlled replication studies under standardized conditions (e.g., fixed temperature, solvent batch). Compare results using statistical tests (ANOVA for solubility data). Investigate potential isomerization or degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Cross-reference findings with computational solubility parameter predictions (Hansen solubility parameters) .

Q. What computational modeling approaches are suitable for elucidating the reaction mechanisms of this compound in complex systems?

- Methodological Answer : Apply density functional theory (DFT) to model transition states in alkylation reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate models against experimental kinetic data (Arrhenius plots). For solvation effects, include implicit solvent models (e.g., COSMO). Collaborate with computational chemists to ensure parameter accuracy .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors. Use LC-QTOF-MS to identify degradation products. Quantify half-lives via first-order kinetics. Include negative controls (e.g., sterile samples) and positive controls (known degradants). Address ethical considerations in disposal protocols .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For high-throughput data, apply principal component analysis (PCA) to identify outliers. Consult statisticians early to align experimental design with analytical capabilities .

Data Contradiction and Reproducibility

Q. What strategies can mitigate non-reproducible results in catalytic applications of this compound?

- Methodological Answer : Document catalyst activation protocols (e.g., calcination temperature, storage conditions). Characterize catalyst surfaces pre- and post-reaction via BET surface area analysis and XPS. Share raw data and experimental logs in open repositories (e.g., Zenodo) to enable independent verification .

Ethical and Open Science Considerations

Q. How can researchers balance open data sharing with intellectual property concerns in this compound studies?

- Methodological Answer : Use data anonymization for non-critical parameters (e.g., omitting exact catalyst preparation steps). Deposit datasets in embargoed repositories with controlled access. Cite funder policies (e.g., Horizon Europe) to align with open science mandates while protecting patentable innovations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。